molecular formula C11H10Cl2O2 B8554743 Ethyl 2-(3,4-dichlorophenyl)acrylate

Ethyl 2-(3,4-dichlorophenyl)acrylate

Cat. No.: B8554743
M. Wt: 245.10 g/mol
InChI Key: HJDCIJHAMOIIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4-dichlorophenyl)acrylate is an organic compound featuring an acrylate ester backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₁H₁₀Cl₂O₂ (molecular weight: 245.10 g/mol). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic derivatives like oxazole-carboxylates . Its structure combines electron-withdrawing chlorine atoms with the reactivity of the acrylate ester, making it versatile in nucleophilic additions and cyclization reactions.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10Cl2O2/c1-3-15-11(14)7(2)8-4-5-9(12)10(13)6-8/h4-6H,2-3H2,1H3

InChI Key

HJDCIJHAMOIIGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 2-Cyano-3-(3,4-dichlorophenyl)acrylate: The cyano group (-CN) enhances electron-withdrawing effects, increasing reactivity in Michael additions compared to the parent acrylate. This property is exploited in agrochemical synthesis . Higher molecular weight (283.11 vs. 245.10 g/mol) reduces volatility, favoring use in polymer stabilization.

Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate :

  • The oxo group replaces the acrylate’s double bond, enabling nucleophilic attacks at the carbonyl carbon. This reactivity is harnessed in synthesizing glyoxylic acid derivatives .

Caffeic Acid :

  • The carboxylic acid and dihydroxyphenyl groups increase polarity, enhancing bioavailability and antioxidant activity. Applications span dietary supplements and cosmetics .

Thermal and Stability Profiles

  • Ethyl 2-(3,4-Dichlorophenyl)azocarboxylate : Exhibits an endothermic peak at 191.3°C during thermogravimetric analysis (TGA), indicating evaporation rather than decomposition .
  • Caffeic Acid: Degrades at lower temperatures (~225°C) due to phenolic hydroxyl groups, limiting high-temperature applications .
  • This compound : Stability data is less documented, but acrylates generally decompose above 250°C, suggesting suitability for moderate-temperature syntheses.

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